N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide

Catalog No.
S1911471
CAS No.
99295-72-4
M.F
C22H39NO3S
M. Wt
397.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimet...

CAS Number

99295-72-4

Product Name

N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide

IUPAC Name

N,N-dicyclohexyl-1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonamide

Molecular Formula

C22H39NO3S

Molecular Weight

397.6 g/mol

InChI

InChI=1S/C22H39NO3S/c1-21(2)17-13-14-22(21,20(24)15-17)16-27(25,26)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h17-20,24H,3-16H2,1-2H3

InChI Key

UOFKHCXOCUOSKA-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C

Isomeric SMILES

CC1([C@H]2CC[C@@]1([C@H](C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C

Description

The exact mass of the compound N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide is a complex organic compound featuring a bicyclic framework and a sulfonamide functional group. The compound has the molecular formula C18H33N1O3SC_{18}H_{33}N_1O_3S and a molecular weight of approximately 345.54 g/mol. Its structural uniqueness arises from the bicyclo[2.2.1]heptane core, which contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide can be attributed to its sulfonamide group, which is known for its ability to participate in nucleophilic substitutions and form various derivatives. The hydroxyl group on the bicyclic structure may also facilitate further chemical modifications, enabling the synthesis of analogs with enhanced properties.

Research indicates that N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. Its unique structure suggests potential interactions with various biological pathways, making it a candidate for drug development aimed at specific therapeutic targets, including anti-inflammatory and analgesic effects.

The synthesis of N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide typically involves multi-step synthetic routes that may include:

  • Formation of the Bicyclic Core: Initial cyclization reactions to construct the bicyclo[2.2.1]heptane framework.
  • Introduction of Functional Groups: Subsequent steps to introduce the sulfonamide and hydroxyl groups.
  • Purification: Techniques such as recrystallization or chromatography to isolate the target compound from byproducts.

N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Biochemical Research: In studies investigating enzyme kinetics and biochemical pathways where sulfonamides play a role.

Interaction studies are crucial for understanding how N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide affects biological systems. Research may focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how this compound modulates biochemical pathways and its potential as an inhibitor or agonist.

Several compounds share structural or functional similarities with N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide:

Compound NameStructural FeaturesUnique Aspects
S,S,S-CSDPHENBicyclo[2.2.1]heptane frameworkContains different substituents affecting biological activity
Camphorsulfonic acidSulfonamide groupWidely used as a chiral auxiliary in synthesis
Benzimidazole derivativesSimilar sulfonamide functionalityKnown for bromodomain inhibition properties

These compounds highlight the diversity within this chemical class while underscoring the unique attributes of N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide due to its specific bicyclic structure and potential pharmacological applications.

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

397.26506528 g/mol

Monoisotopic Mass

397.26506528 g/mol

Heavy Atom Count

27

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N,N-dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide

Dates

Modify: 2024-04-15

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